cis-Ethyl octahydroindolizine-8-carboxylate
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Overview
Description
cis-Ethyl octahydroindolizine-8-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure consists of an indolizine ring system with an ethyl ester group at the 8-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of cis-Ethyl octahydroindolizine-8-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the radical cyclization/cross-coupling approach has been used to synthesize indolizine derivatives efficiently . This method involves the use of radical species or intermediates to construct the indolizine ring system, offering high atom- and step-economy.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
cis-Ethyl octahydroindolizine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at different positions of the indolizine ring, depending on the reagents and conditions used. For example, halogenation reactions can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions employed, leading to a variety of functionalized indolizine derivatives.
Scientific Research Applications
cis-Ethyl octahydroindolizine-8-carboxylate has several scientific research applications due to its unique structure and properties
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, indolizine derivatives have shown potential as fluorescent probes for imaging and diagnostic purposes. The compound’s ability to interact with biological molecules makes it a valuable tool for studying various biological processes.
Medicine: Indolizine derivatives, including this compound, have been investigated for their potential therapeutic applications.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of cis-Ethyl octahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
cis-Ethyl octahydroindolizine-8-carboxylate can be compared with other similar compounds, such as indole and quinolizine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example:
Indole derivatives: Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They have a benzene ring fused to a pyrrole ring, which is different from the indolizine ring system.
Quinolizine derivatives: Quinolizine derivatives, such as cis-Ethyl octahydro-1H-quinolizine-3-carboxylate, have a similar nitrogen-containing heterocyclic structure but differ in the position and type of functional groups.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester group at the 8-position, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl (8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
KDKCMTHHBYGBLO-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN2[C@@H]1CCC2 |
Canonical SMILES |
CCOC(=O)C1CCCN2C1CCC2 |
Origin of Product |
United States |
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